

# commercial suppliers of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl |
| Cat. No.:      | B140510                               |

[Get Quote](#)

## **Technical Guide: Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl**

An In-depth Analysis of a Novel HIV-1 Entry Inhibitor

This technical guide provides a comprehensive overview of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl**, a dipeptide derivative with significant potential in antiviral research. The document is intended for researchers, scientists, and drug development professionals interested in the mechanism, application, and procurement of this compound.

## **Core Compound Specifications**

**Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl** is a synthetic, protected dipeptide that has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1).<sup>[1][2]</sup> Its primary mechanism of action involves the disruption of the initial stage of viral entry into host cells.<sup>[1][2]</sup>

| Parameter           | Data                                                                     | Source(s) |
|---------------------|--------------------------------------------------------------------------|-----------|
| IUPAC Name          | Benzyl (2-methoxy-2-oxoacetyl)-D-prolyl-D-phenylalaninate                | [3]       |
| Synonyms            | N-(Carbomethoxycarbonyl)-D-prolyl-D-phenylalanine benzyl ester           | [4]       |
| CAS Number          | 129988-00-7                                                              | [1][3]    |
| Molecular Formula   | C24H26N2O6                                                               | [3]       |
| Molecular Weight    | 438.48 g/mol                                                             | [3][4]    |
| Biological Activity | HIV-1 inhibitor; blocks gp120 binding to CD4 glycoprotein.[1] [4]<br>[4] | [1][4]    |
| Target              | HIV-1 envelope glycoprotein gp120                                        | [1][2][4] |
| Storage Conditions  | 2-8°C Refrigerator                                                       | [3]       |

## Mechanism of Action: HIV-1 Entry Inhibition

The entry of HIV-1 into a host T-cell is initiated by a high-affinity interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on the surface of the T-cell.[4] This binding event triggers conformational changes in gp120, enabling it to engage with a co-receptor (typically CCR5 or CXCR4), which ultimately leads to membrane fusion and viral entry.[5]

**Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl** functions by directly interfering with the initial gp120-CD4 binding step.[1][4] By binding to gp120, the compound prevents the glycoprotein from attaching to the CD4 receptor, thereby preserving CD4-dependent T-cell function and inhibiting viral infection.[1][4]

## Signaling and Interaction Pathway

The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl**.



[Click to download full resolution via product page](#)

Mechanism of HIV-1 entry and inhibition by the compound.

## Experimental Protocols

The efficacy of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl** as a gp120-CD4 binding inhibitor can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The following protocol is a representative methodology based on standard procedures for assessing this type of molecular interaction.[\[6\]](#)

## Competitive gp120-CD4 Binding ELISA

Objective: To determine the inhibitory concentration (IC<sub>50</sub>) of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl** required to block the binding of recombinant gp120 to immobilized recombinant soluble CD4 (sCD4).

Materials:

- 96-well high-binding microtiter plates

- Recombinant soluble CD4 (sCD4)
- Recombinant HIV-1 gp120
- **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl**
- Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline with Tween 20 (PBS-T)
- Primary antibody against gp120 (e.g., anti-gp120 monoclonal antibody)
- Horseradish Peroxidase (HRP)-conjugated secondary antibody
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

**Methodology:**

- Plate Coating:
  - Coat the wells of a 96-well microtiter plate with 100 µL of sCD4 solution (e.g., 100 ng/mL in PBS) per well.
  - Incubate the plate for 3 hours at room temperature or overnight at 4°C.
  - Wash the wells three times with 250 µL of PBS-T.
- Blocking:
  - Block non-specific binding sites by adding 250 µL of blocking buffer (e.g., 5% BSA in PBS-T) to each well.
  - Incubate for 2 hours at room temperature.
  - Wash the wells three times with 250 µL of PBS-T.

- Competitive Binding:
  - Prepare a serial dilution of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzI** in binding buffer (e.g., 1% BSA in PBS-T).
  - In a separate plate or tubes, pre-incubate a constant concentration of recombinant gp120 (e.g., 1 nM) with the various concentrations of the inhibitor for 1 hour at 30°C.
  - Transfer 100 µL of the gp120-inhibitor mixtures to the sCD4-coated and blocked wells. Include controls with gp120 alone (maximum binding) and wells with buffer only (background).
  - Incubate the plate for 2 hours at 30°C.
- Detection:
  - Wash the wells five times with 250 µL of PBS-T to remove unbound gp120.
  - Add 100 µL of the primary anti-gp120 antibody (diluted in binding buffer) to each well and incubate for 1 hour at 30°C.
  - Wash the wells five times with PBS-T.
  - Add 100 µL of the HRP-conjugated secondary antibody (diluted in binding buffer) and incubate for 1 hour at 4°C.
  - Wash the wells five times with PBS-T.
- Signal Development and Measurement:
  - Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 10-20 minutes).
  - Stop the reaction by adding 100 µL of stop solution.
  - Measure the absorbance at 450 nm using a microplate reader.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Workflow for the competitive gp120-CD4 binding ELISA.

## Commercial Suppliers

This compound is available from several commercial suppliers for research purposes. A non-exhaustive list is provided below. Researchers should inquire directly with the suppliers for batch-specific data, purity, and availability.

- Tocris Bioscience: Catalog No. 0445 (Note: listed as discontinued, but serves as a historical reference)[4]
- Amsbio: Catalog No. AMS.T72099-50-MG[1]
- Genprice: Catalog No. 544-MBS5814594[7]
- Pharmaffiliates: Catalog No. PA PEP 001535[3]
- MedChemExpress: Catalog No. HY-P3554[2]
- LookChem[8]
- Anhui Research Peptide Biotechnology Co., Ltd.[9]
- Jiangsu Congzhong Chemical Co., Ltd.[9]
- Shanghai Apeptide Co., Ltd.[9]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small-molecule human immunodeficiency virus type 1 entry inhibitors that target the gp120-binding domain of CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]

- 4. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule HIV-1 gp120 inhibitors to prevent HIV-1 entry: an emerging opportunity for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Small-Molecule HIV Entry Inhibitors Targeting gp120 and gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial suppliers of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140510#commercial-suppliers-of-carbamethoxycarbonyl-d-pro-d-phe-obzl>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)